molecular formula C21H21N3O2S B2477406 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 496796-46-4

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2477406
CAS RN: 496796-46-4
M. Wt: 379.48
InChI Key: SKOSNNUKRBUZHB-UHFFFAOYSA-N
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Description

The compound “3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It has a molecular formula of C23H25N3O2S . This compound is related to the class of thieno[2,3-b]quinolines .


Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[2,3-b]quinoline backbone, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains functional groups such as an amine, a carboxamide, and a mesityl group .

Scientific Research Applications

Anti-Cancer Properties

The compound exhibits promising anti-cancer activity. Researchers have explored its effects on ovarian cancer cell lines, such as SK-OV-3 and OVCAR-3. Notably, it reduces the percentage of cancer stem cells (CSCs) compared to non-treated cells, which could be crucial for inhibiting tumor growth .

Fluorescent Properties

Another intriguing aspect is its fluorescence. A derivative, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile , has been studied for its fluorescent properties. Such molecules can find applications in imaging, diagnostics, and drug delivery systems .

Neuroprotection and Differentiation

The compound’s structure suggests potential neuroprotective effects. Researchers have investigated its impact on PC12 cells, where it induces differentiation. This property could be relevant for neurodegenerative disease research .

Glycosphingolipid Modulation

Glycosphingolipids (GSLs) play essential roles in cell signaling and membrane integrity. The compound’s impact on GSL expression has been studied, particularly in ovarian tumor cell lines. Understanding its effects on GSLs may provide insights into cancer progression and therapy .

Metabolomics

Metabolomic changes induced by the compound have been explored. These studies help unravel its mechanisms of action and potential metabolic pathways affected by the compound .

Other Potential Applications

While the above fields highlight key areas of interest, further investigations are needed. Researchers may explore its effects on other cancer types, neurodegenerative diseases, and metabolic disorders. Additionally, its chemical properties could inspire novel drug design strategies.

Odak, Z., Marijan, S., Radan, M., Pilkington, L. I., Čikeš Botić, M., Barker, D., Reynisson, J., Leung, E., & Čikeš Čulić, V. (2024). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 25(13), 6954. DOI: 10.3390/ijms25136954

Asao, K., Sonoda, K., Kawaguchi, S., & Kawazoe, Y. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 32, 117637. DOI: 10.1016/j.bmc.2024.117637

Mechanism of Action

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .

Pharmacokinetics

The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .

Action Environment

The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSNNUKRBUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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